4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide
Description
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[3-(1,3-benzothiazol-2-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H15N3O2S/c18-17(22)11-5-7-12(8-6-11)19-15(21)9-10-16-20-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H2,18,22)(H,19,21) |
InChI Key |
XONICWASDPQVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Amidation Reaction: The benzothiazole derivative is then reacted with 3-bromopropanoic acid to form the propanamido intermediate.
Coupling with Benzamide: Finally, the propanamido intermediate is coupled with benzamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent.
Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Utilized in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Structural Differences:
- Target Compound : Propanamido linker between benzamide and benzothiazole.
- N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-benzamides (3a–g) : Carbamothioyl (-NH-CS-) linker instead of propanamido, with substituents at the 2/4 positions of the benzamide ring .
- N-(Benzo[d]thiazol-2-yl)benzamide (3ar) : Direct benzamide linkage without a spacer, synthesized in 57% yield .
- 743442-07-1 (2-chloro-N-[4-(6-methylbenzothiazol-2-yl)phenyl]propanamide) : Chloro-substituted propanamido linker and methylated benzothiazole .
Antibacterial Performance:
Compounds 3a–g exhibited moderate to potent activity against Gram-positive and Gram-negative bacteria, comparable to standard drugs like ciprofloxacin . The carbamothioyl group may enhance binding to bacterial targets, while the propanamido linker in the target compound could alter solubility or metabolic stability.
Enzyme Inhibition:
- Cpd D (): A (1,3-benzothiazol-2-yl)carbamoyl derivative acts as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor, suggesting benzothiazole’s role in enzyme interaction .
- Target Compound : The propanamido spacer may position the benzothiazole for optimal binding in enzyme pockets, though experimental validation is needed.
Physicochemical and Drug-Likeness Properties
Key parameters include:
| Parameter | 3a–g (Avg.) | Target Compound (Predicted) |
|---|---|---|
| Molecular Weight | 350–400 Da | ~380 Da |
| LogP | 2.8–3.5 | ~3.2 (higher lipophilicity) |
| Hydrogen Bond Donors | 2–3 | 2 |
Toxicity and Substituent Effects
Biological Activity
4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, particularly in the context of anticancer and antibacterial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a benzamide structure linked to a benzothiazole moiety via a propanamide group. This structural configuration is significant as it influences the compound's biological interactions and efficacy.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide, in cancer treatment.
Cytotoxicity and Mechanism
-
Cytotoxic Effects : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways. Specifically, an increase in caspase-3 levels was noted in treated cells, suggesting that the compound triggers programmed cell death .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the benzothiazole structure can enhance cytotoxicity. For instance, the introduction of halogen atoms at specific positions has been shown to improve biological activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.5 | Apoptosis via caspase activation |
| MCF-7 | 0.4 | Apoptosis via caspase activation |
| HeLa | 0.6 | Apoptosis via caspase activation |
Antibacterial Activity
The antibacterial potential of benzothiazole derivatives has also been extensively studied.
Efficacy Against Bacterial Strains
4-[3-(1,3-Benzothiazol-2-yl)propanamido]benzamide has shown promising antibacterial activity against various pathogens, including:
- Salmonella typhimurium
- Klebsiella pneumonia
The Minimum Inhibitory Concentration (MIC) values ranged between 25–50 µg/ml, comparable to standard antibiotics such as streptomycin .
The antibacterial effect is attributed to the inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase. Docking studies further revealed strong binding interactions with these targets, suggesting a mechanism involving disruption of bacterial DNA replication and metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
